molecular formula C19H23BO2S B3204162 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1029438-24-1

2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3204162
CAS No.: 1029438-24-1
M. Wt: 326.3 g/mol
InChI Key: DYGBKJFMFSRHJQ-UHFFFAOYSA-N
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Description

2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boron atom within a dioxaborolane ring, which is bonded to a phenyl group substituted with a benzylthio moiety. The presence of the boron atom makes it a valuable reagent for forming carbon-carbon bonds in synthetic organic chemistry.

Preparation Methods

The synthesis of 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzylthio)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling process. The reaction mixture is typically heated to promote the formation of the desired product.

Chemical Reactions Analysis

2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The typical reagents used in these reactions include aryl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry and materials science. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool for constructing molecular frameworks. In materials science, it is used in the development of organic semiconductors and other advanced materials due to its ability to facilitate the formation of conjugated systems .

Mechanism of Action

The mechanism by which 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki–Miyaura coupling reactions involves several key steps. First, the palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex. Next, the boron reagent undergoes transmetalation with the palladium complex, transferring the aryl group to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium catalyst for another catalytic cycle .

Comparison with Similar Compounds

Similar compounds to 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acids and boronate esters used in Suzuki–Miyaura coupling reactions. Examples include phenylboronic acid, 4-methoxyphenylboronic acid, and 4-fluorophenylboronic acid. The uniqueness of this compound lies in its benzylthio substitution, which can influence the electronic properties of the phenyl ring and potentially enhance the reactivity and selectivity of the coupling reactions .

Properties

IUPAC Name

2-(4-benzylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2S/c1-18(2)19(3,4)22-20(21-18)16-10-12-17(13-11-16)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGBKJFMFSRHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149390
Record name 4,4,5,5-Tetramethyl-2-[4-[(phenylmethyl)thio]phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029438-24-1
Record name 4,4,5,5-Tetramethyl-2-[4-[(phenylmethyl)thio]phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029438-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[4-[(phenylmethyl)thio]phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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